[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound with a unique structure that includes a fluorobenzyl group, a trifluoromethyl group, and a pyrazolylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-fluorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, respectively .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. Additionally, it may exhibit biological activities such as anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol include:
- [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Fluorobenzyl)Cyclobutyl]Methyl (1s)-1-[Oxo(1H-Pyrazol-5-Ylamino)Acetyl]Pentylcarbamate
Uniqueness
The uniqueness of this compound lies in its combination of a fluorobenzyl group and a trifluoromethyl group, which imparts distinct electronic and steric properties. These features can enhance the compound’s reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H10F4N2O |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[2-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C12H10F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,19H,6-7H2 |
InChI Key |
QDTQJWBLYHIKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(F)(F)F)CO)F |
Origin of Product |
United States |
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